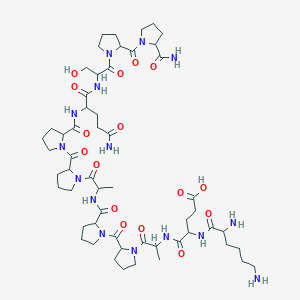

L803

Description

Properties

Molecular Formula |

C55H87N15O16 |

|---|---|

Molecular Weight |

1214.4 g/mol |

IUPAC Name |

5-[[1-[2-[2-[[1-[2-[2-[[5-amino-1-[[1-[2-(2-carbamoylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-(2,6-diaminohexanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C55H87N15O16/c1-30(60-46(77)34(19-21-43(73)74)62-45(76)32(57)11-3-4-22-56)50(81)68-26-8-15-39(68)54(85)66-24-6-13-37(66)48(79)61-31(2)51(82)69-27-9-16-40(69)55(86)67-25-7-14-38(67)49(80)63-33(18-20-42(58)72)47(78)64-35(29-71)52(83)70-28-10-17-41(70)53(84)65-23-5-12-36(65)44(59)75/h30-41,71H,3-29,56-57H2,1-2H3,(H2,58,72)(H2,59,75)(H,60,77)(H,61,79)(H,62,76)(H,63,80)(H,64,78)(H,73,74) |

InChI Key |

LDCGFGJHXHGNLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

sequence |

KEAPPAPPQSPP |

Origin of Product |

United States |

Foundational & Exploratory

L803-mts: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L803-mts is a myristoylated, selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Derived from the GSK-3 substrate Heat Shock Factor-1 (HSF-1), this compound-mts exhibits a multifaceted mechanism of action with therapeutic potential in neurodegenerative disorders and oncology. By binding to the phosphate-binding pocket of GSK-3, distinct from the ATP-binding site, it specifically inhibits the kinase activity of GSK-3. This inhibition modulates key cellular signaling pathways, including the Wnt/β-catenin and mTOR pathways, and influences protein stability and gene expression, leading to its effects on amyloid-beta plaque reduction, apoptosis, and cell proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound-mts, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of GSK-3

This compound-mts functions as a selective and substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with a reported IC50 of 40 μM.[1] Unlike ATP-competitive inhibitors, this compound-mts does not bind to the ATP-binding pocket of GSK-3. Instead, it interacts with the substrate-binding site, specifically the phosphate-binding pocket, and a hydrophobic surface on the kinase. This substrate-competitive nature confers high selectivity for GSK-3 over other kinases such as Protein Kinase C (PKC), Protein Kinase B (PKB/Akt), and cdc2.[2][3]

The inhibition of GSK-3 by this compound-mts has significant downstream consequences on multiple signaling pathways critical in both normal cellular function and disease states.

Modulation of Key Signaling Pathways

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound-mts prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, modulating the expression of genes involved in cell proliferation and survival. Treatment with this compound-mts has been shown to increase β-catenin levels in the mouse hippocampus.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L803 in GSK-3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. It is a key regulator of numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. Consequently, dysregulation of GSK-3 activity has been implicated in the pathogenesis of a wide array of diseases, such as type 2 diabetes, Alzheimer's disease, bipolar disorder, and various cancers. This has positioned GSK-3 as a prominent therapeutic target for drug development. L803-mts is a potent and selective peptide inhibitor of GSK-3, and this guide provides an in-depth overview of its role in GSK-3 signaling, its mechanism of action, and its therapeutic potential.

This compound-mts is a cell-permeable, substrate-competitive inhibitor of GSK-3.[1][2] Its inhibitory action stems from its ability to compete with endogenous substrates for the substrate-binding site on the GSK-3 enzyme.[2] This mode of action confers a high degree of selectivity for GSK-3 over other kinases.[3] Research has demonstrated the therapeutic efficacy of this compound-mts in various preclinical models, highlighting its potential as a valuable tool for both studying GSK-3 signaling and as a lead compound for the development of novel therapeutics.

Quantitative Data on this compound-mts

The inhibitory activity of this compound-mts against GSK-3 has been quantified, providing valuable data for researchers.

| Parameter | Value | Target | Notes |

| IC50 | 40 µM | GSK-3 | This value represents the concentration of this compound-mts required to inhibit 50% of GSK-3 activity in vitro.[4] |

| Ki | Not Reported | GSK-3 | The inhibition constant (Ki) has not been consistently reported in the reviewed literature. |

| Selectivity | Selective for GSK-3 | GSK-3α vs. GSK-3β | While described as a selective inhibitor, specific IC50 or Ki values for the individual GSK-3 isoforms (α and β) are not readily available in the reviewed literature. It does not inhibit Protein Kinase C (PKC), Protein Kinase B (PKB), or cdc2 protein kinase.[3] |

Signaling Pathways Modulated by this compound-mts

This compound-mts, by inhibiting GSK-3, modulates several critical signaling pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by this compound-mts prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus where it activates the transcription of Wnt target genes.

Caption: this compound-mts inhibits GSK-3, preventing β-catenin phosphorylation and degradation.

Insulin Signaling and GLUT4 Translocation

GSK-3 negatively regulates the insulin signaling pathway. By inhibiting GSK-3, this compound-mts promotes downstream signaling events that lead to the translocation of the glucose transporter GLUT4 to the cell membrane, thereby enhancing glucose uptake. This insulin-mimetic effect makes this compound-mts a potential therapeutic for insulin resistance and type 2 diabetes.[5][6]

Caption: this compound-mts enhances insulin signaling by inhibiting GSK-3, promoting GLUT4 translocation.

CREB Signaling Pathway

This compound-mts has been shown to reduce the phosphorylation of the cAMP-responsive element transcription factor (CREB) at Ser133.[5] This suggests that GSK-3 plays a role in regulating CREB activity, and by inhibiting GSK-3, this compound-mts can modulate the expression of CREB target genes, such as PEPCK, a key enzyme in gluconeogenesis.[5]

Caption: this compound-mts inhibits GSK-3, leading to reduced CREB phosphorylation and target gene expression.

Experimental Protocols

Detailed methodologies for key experiments involving this compound-mts are provided below.

In Vitro GSK-3 Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound-mts on GSK-3 in vitro.

Materials:

-

Recombinant active GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

-

This compound-mts

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the GSK-3 substrate peptide, and varying concentrations of this compound-mts.

-

Initiate the kinase reaction by adding recombinant GSK-3β enzyme.

-

Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and washing extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.

-

Alternatively, use a non-radioactive method like the ADP-Glo™ Kinase Assay to measure ADP production, which is proportional to kinase activity.

-

Calculate the percentage of GSK-3 inhibition at each this compound-mts concentration and determine the IC50 value.

In Vivo Treatment of Diabetic Mice and Glucose Tolerance Test (GTT)

This protocol is based on studies investigating the effect of this compound-mts on glucose homeostasis in ob/ob mice.[5][7]

Animal Model:

-

Male ob/ob mice (a model for type 2 diabetes)

Treatment:

-

Administer this compound-mts (e.g., 400 nmol in 300 µl saline) or vehicle (saline) via intraperitoneal (i.p.) injection once daily for a specified period (e.g., 3 weeks).[7]

Glucose Tolerance Test (GTT):

-

Record the baseline blood glucose level (time 0) from a tail vein blood sample using a glucometer.

-

Administer a glucose solution (e.g., 1 g/kg body weight) via i.p. injection.[7]

-

Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]

-

Plot the blood glucose concentration over time to assess glucose tolerance.

Prostate Cancer Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound-mts in a prostate cancer xenograft model.[9][10]

Cell Lines and Animal Model:

-

Human prostate cancer cell lines (e.g., PC-3, C4-2)

-

Immunocompromised mice (e.g., nude mice)

Procedure:

-

Subcutaneously inject a suspension of prostate cancer cells into the flanks of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound-mts (e.g., 1.0 mM/injection, i.p.) or vehicle control according to a predetermined schedule (e.g., daily or several times a week).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Conclusion

This compound-mts is a valuable research tool for investigating the multifaceted roles of GSK-3 in cellular signaling. Its selectivity and substrate-competitive mechanism of action make it a powerful probe for dissecting GSK-3-mediated pathways. The preclinical data demonstrating its efficacy in models of diabetes and cancer underscore its potential as a starting point for the development of novel therapeutic agents targeting GSK-3. Further research is warranted to fully elucidate its therapeutic potential and to identify specific patient populations that may benefit from GSK-3 inhibition. This guide provides a comprehensive overview to aid researchers and drug development professionals in their exploration of this compound and the broader field of GSK-3 signaling.

References

- 1. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]

- 2. gskure.com [gskure.com]

- 3. This compound-mts | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of glycogen synthase kinase 3 activity reduces tumor growth of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

L803: A Selective Peptide Inhibitor of Glycogen Synthase Kinase-3 (GSK-3)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, GSK-3 has emerged as a significant therapeutic target. L803 is a selective, substrate-competitive peptide inhibitor of GSK-3. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a synthetic peptide derived from the GSK-3 substrate, heat shock factor-1 (HSF-1). It functions as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site on GSK-3, thereby preventing the phosphorylation of its natural substrates. This mode of inhibition confers a high degree of selectivity for GSK-3 over other kinases, as the substrate-binding sites of kinases are generally more diverse than their highly conserved ATP-binding pockets. The myristoylated form of this compound, this compound-mts, is a cell-permeable version that allows for its use in cellular and in vivo studies.

The binding of this compound to GSK-3β is primarily governed by hydrophobic interactions. Key to this interaction is the residue Phe93 within the substrate-binding cavity of GSK-3β. This interaction distinguishes it from the binding of natural substrates, which also interact with Gln89 and Asn95.

Data Presentation

Table 1: Physicochemical Properties of this compound-mts

| Property | Value |

| Peptide Sequence | Myr-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser(p)-Pro-NH2 |

| Molecular Formula | C66H110N15O20P |

| Molecular Weight | 1464.64 g/mol |

| Form | Lyophilized solid |

| Solubility | Soluble in water |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type |

| GSK-3 | 40 µM | Kinase Assay |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | Inhibition Status |

| PKC | No Inhibition |

| PKB/Akt | No Inhibition |

| cdc2 | No Inhibition |

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent ADP detection assay to measure GSK-3 activity.

Materials:

-

Recombinant human GSK-3β

-

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

-

This compound peptide

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Prepare a serial dilution of the this compound peptide in kinase buffer.

-

In a 96-well plate, add 5 µL of the GSK-3 substrate solution, 5 µL of the this compound dilution (or vehicle control), and 5 µL of ATP solution.

-

Initiate the reaction by adding 5 µL of the GSK-3β enzyme solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Cell-Based β-Catenin Accumulation Assay

This assay measures the ability of this compound-mts to inhibit GSK-3 in a cellular context, leading to the stabilization and accumulation of β-catenin.

Materials:

-

CHOK1 (Chinese Hamster Ovary) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound-mts

-

Lysis buffer

-

Primary antibody against β-catenin

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

96-well plates

Procedure:

-

Seed CHOK1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound-mts for a specified time (e.g., 4-6 hours).

-

Lyse the cells and determine the total protein concentration.

-

Perform Western blotting or an ELISA to quantify the levels of β-catenin in each sample.

-

For Western blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the anti-β-catenin antibody.

-

For ELISA, coat a plate with a capture antibody for β-catenin, add the cell lysates, and then detect with a detection antibody.

-

Analyze the results to determine the dose-dependent effect of this compound-mts on β-catenin accumulation.

In Vivo Forced Swim Test

This test is used to assess the antidepressant-like effects of this compound-mts in mice.

Materials:

-

Male C57BL/6 mice

-

This compound-mts

-

Vehicle control (e.g., saline)

-

Cylindrical water tank (25 cm height, 10 cm diameter)

-

Water at 23-25°C

Procedure:

-

Administer this compound-mts or vehicle to the mice via a chosen route (e.g., intraperitoneal injection) at a specific time before the test.

-

Fill the water tank to a depth of 15 cm.

-

Individually place each mouse in the water tank for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors.

-

Compare the immobility time between the this compound-mts-treated group and the vehicle-treated group.

Mandatory Visualization

L803-mts: A Substrate-Competitive Inhibitor of Glycogen Synthase Kinase-3 (GSK-3) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation is associated with numerous pathologies, such as Alzheimer's disease, type 2 diabetes, and certain cancers. L803-mts is a myristoylated, cell-permeable peptide inhibitor of GSK-3 that acts through a substrate-competitive mechanism.[1][2][3] This technical guide provides an in-depth overview of this compound-mts, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its impact on relevant signaling pathways.

Introduction

This compound-mts is a selective peptide inhibitor derived from the GSK-3 substrate, heat shock factor-1 (HSF-1).[4] Its design as a substrate-competitive inhibitor offers a high degree of selectivity over ATP-competitive inhibitors, which can suffer from off-target effects due to the conserved nature of the ATP-binding pocket among kinases.[5] The addition of a myristoyl group enhances its cell permeability, allowing for its use in both in vitro and in vivo studies.[3] this compound-mts has demonstrated therapeutic potential in various disease models, including exhibiting insulin-mimetic activity, producing antidepressive behavior in mice, and reducing Aβ plaque loads in a mouse model of Alzheimer's disease.[3][6]

Quantitative Data

The inhibitory activity of this compound-mts against GSK-3 has been primarily characterized by its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Enzyme | Notes | Reference |

| IC50 | 40 μM | GSK-3 | Determined in in vitro kinase assays. | [1][2] |

Note: A specific Ki value for this compound-mts binding to GSK-3 is not widely reported in the reviewed literature.

Mechanism of Action

This compound-mts functions as a substrate-competitive inhibitor of GSK-3. Unlike ATP-competitive inhibitors that bind to the ATP-binding pocket, this compound-mts competes with the substrate for binding to the active site of the enzyme. This is a crucial distinction, as GSK-3 often requires a "priming" phosphorylation on its substrates, creating a unique binding motif that can be selectively targeted. This mode of inhibition is thought to contribute to the high selectivity of this compound-mts for GSK-3 over other kinases like PKC, PKB, or cdc2.

Signaling Pathways

GSK-3 is a key regulatory node in multiple signaling pathways. This compound-mts, by inhibiting GSK-3, can modulate these pathways. Two of the most well-characterized are the Wnt/β-catenin and the PI3K/Akt signaling pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound-mts prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus where it acts as a transcriptional co-activator for Wnt target genes.[7]

Caption: Wnt signaling pathway and the inhibitory effect of this compound-mts on GSK-3.

PI3K/Akt Signaling Pathway

Growth factor signaling can activate the PI3K/Akt pathway. Akt (also known as PKB) can phosphorylate GSK-3 on an N-terminal serine residue (Ser9 in GSK-3β and Ser21 in GSK-3α), which inhibits its kinase activity. This compound-mts provides an independent mechanism for inhibiting GSK-3, downstream of Akt activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. This compound-mts | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Chemical Profile of L803: A Substrate-Competitive GSK-3 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L803 is a potent and selective peptide-based inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a multitude of cellular processes and pathological conditions, including neurodegenerative diseases, metabolic disorders, and mood disorders. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound and its cell-permeable analog, this compound-mts. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a structured summary of its quantitative biological data. Furthermore, this guide illustrates the signaling pathways modulated by this compound and the experimental workflows through detailed diagrams, offering a valuable resource for researchers in the field of drug discovery and development.

Discovery and Rationale

This compound was developed as a substrate-competitive inhibitor of GSK-3. Unlike ATP-competitive inhibitors, which target the highly conserved ATP-binding pocket of kinases and often suffer from a lack of selectivity, substrate-competitive inhibitors are designed to mimic a specific substrate of the target enzyme, thereby offering a higher degree of specificity.

The design of this compound was based on the amino acid sequence of Heat Shock Factor-1 (HSF-1), a known substrate of GSK-3. This rational design approach aimed to create a peptide that could effectively compete with endogenous substrates for binding to the catalytic site of GSK-3, thereby inhibiting its kinase activity. The initial peptide, this compound, demonstrated selective inhibition of GSK-3 in biochemical assays.

To enhance its utility in cell-based and in vivo studies, a myristoylated and phosphorylated version, named this compound-mts, was developed. The addition of a myristoyl group to the N-terminus of the peptide increases its lipophilicity, facilitating its penetration across cell membranes.

Chemical Structure

The chemical identity of this compound and this compound-mts is defined by their amino acid sequence and modifications.

This compound:

-

Sequence: H₂N-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser(PO₃H₂)-Pro-COOH

-

Systematic Name: Glycyl-lysyl-glutamyl-alanyl-prolyl-prolyl-alanyl-prolyl-prolyl-glutaminyl-phosphoseryl-proline

This compound-mts:

-

Sequence: CH₃(CH₂)₁₂CO-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser(PO₃H₂)-Pro-CONH₂

-

Modification: N-terminal myristoylation and C-terminal amidation.

-

Synonyms: Myristoylated this compound, GSK-3β Inhibitor XIII[1]

| Property | This compound-mts |

| CAS Number | 706785-93-5[1] |

| Molecular Formula | C₆₆H₁₀₉N₁₄O₂₁P[2] |

| Molecular Weight | 1465.63 g/mol [2] |

| Amino Acid Sequence | Myr-GKEAPPAPPQS(p)P-NH₂ |

Quantitative Biological Data

The biological activity of this compound-mts has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Parameter | Value | Enzyme | Assay Conditions | Reference |

| IC₅₀ | 40 µM | Purified GSK-3β | In vitro kinase assay | [1][2] |

Table 2: Cellular and In Vivo Activity

| Biological Effect | Model System | Treatment | Quantitative Change | Reference |

| β-catenin levels | Mouse Hippocampus | Intracerebroventricular injection of this compound-mts | 20-50% increase | [2] |

| Glycogen Synthase Activity | HEK293 cells | This compound-mts treatment | 2.5-fold activation | |

| Hepatic Glycogen Content | ob/ob mice | 400 nmol this compound-mts, i.p. daily for 3 weeks | 50% increase | [3] |

| Skeletal Muscle Glycogen Content | ob/ob mice | 400 nmol this compound-mts, i.p. daily for 3 weeks | 20% increase | [3] |

| PEPCK mRNA levels | ob/ob mice liver | 400 nmol this compound-mts, i.p. daily for 3 weeks | 50% suppression | [3] |

Experimental Protocols

Synthesis of this compound and this compound-mts

Principle: The synthesis of this compound and its modified version, this compound-mts, is achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Protocol for this compound Synthesis:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amide or a pre-loaded Wang resin for C-terminal carboxylic acid) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (including the phosphoserine residue) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form a new peptide bond.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol for this compound-mts Synthesis (Myristoylation):

-

Follow the SPPS protocol for this compound synthesis as described above.

-

After the final amino acid (Glycine) is coupled and its Fmoc group is removed, perform the myristoylation step on the solid support.

-

Myristoylation: Dissolve myristic acid and a coupling reagent (e.g., HBTU/HOBt) in DMF with DIPEA. Add this solution to the resin-bound peptide and allow it to react to form an amide bond with the N-terminal glycine.

-

Proceed with the cleavage, deprotection, precipitation, and purification steps as described for this compound.

In Vitro GSK-3β Kinase Assay

Principle: This assay measures the activity of GSK-3β by quantifying the phosphorylation of a specific substrate. The inhibitory effect of this compound or this compound-mts is determined by measuring the reduction in substrate phosphorylation in the presence of the inhibitor.

Protocol:

-

Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing purified recombinant GSK-3β enzyme, a specific peptide substrate (e.g., a pre-phosphorylated peptide like CREBtide), and a buffer containing ATP and MgCl₂.

-

Inhibitor Addition: Add varying concentrations of this compound or this compound-mts to the reaction wells. Include a control with no inhibitor.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, typically containing EDTA to chelate the Mg²⁺ ions.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods:

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay: Use an assay kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to the kinase activity.[4]

-

Fluorescence-based Assay: Use a specific antibody that recognizes the phosphorylated substrate, coupled with a fluorescent secondary antibody.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of GSK-3, a key negative regulator of the Wnt/β-catenin signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical workflow for the synthesis, purification, and biological evaluation of this compound.

Conclusion

This compound and its cell-permeable derivative, this compound-mts, represent a significant advancement in the development of selective GSK-3 inhibitors. Their design as substrate-competitive inhibitors provides a high degree of specificity, making them valuable tools for dissecting the complex roles of GSK-3 in cellular signaling and disease. The detailed protocols and compiled data in this guide offer a solid foundation for researchers to utilize and further investigate the therapeutic potential of this compound and similar compounds. The continued exploration of such targeted inhibitors holds great promise for the development of novel therapies for a range of debilitating diseases.

References

- 1. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gskure.com [gskure.com]

- 3. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

Downstream Targets of L803-mts Mediated GSK-3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known downstream molecular targets and cellular effects following the inhibition of Glycogen Synthase Kinase-3 (GSK-3) by the selective, substrate-competitive peptide inhibitor, L803-mts. This document consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows.

Core Signaling Pathways Modulated by this compound-mts

This compound-mts is a cell-permeable, myristoylated phosphopeptide derived from Heat Shock Factor-1 (HSF-1) that acts as a selective inhibitor of GSK-3 with an IC50 of 40 μM[1][2]. By inhibiting GSK-3, this compound-mts modulates several critical intracellular signaling cascades.

Wnt/β-Catenin Signaling

In the absence of Wnt signaling, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation[3]. This compound-mts-mediated inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of cytosolic β-catenin. Stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes[4]. This is a primary mechanism of action, and increased β-catenin levels are often used as a biomarker for in vivo GSK-3 inhibition by this compound-mts[5].

Glucose Metabolism and Insulin Signaling

GSK-3 acts as a negative regulator of glycogen synthesis and glucose homeostasis. It phosphorylates and inactivates Glycogen Synthase (GS)[6]. By inhibiting GSK-3, this compound-mts leads to the dephosphorylation and activation of GS, promoting glycogen synthesis in both liver and muscle tissues[7]. Furthermore, this compound-mts has been shown to suppress the expression of key gluconeogenic enzymes like Phosphoenolpyruvate Carboxykinase (PEPCK) by reducing the phosphorylation of the transcription factor CREB[7][8]. This dual action on glycogen synthesis and gluconeogenesis contributes to improved glucose tolerance and insulin sensitivity[9][10].

mTOR Signaling and Lysosomal Function in Neurodegenerative Models

In the context of Alzheimer's disease models, GSK-3 hyperactivity has been linked to impaired lysosomal acidification and reduced activity of the mammalian target of rapamycin (mTOR) pathway[5][11]. This compound-mts treatment has been shown to reverse these effects. It restores lysosomal acidification and reactivates the mTOR pathway, as evidenced by increased phosphorylation of downstream targets like the p70S6 ribosomal kinase (S6K1) and the ribosomal protein S6[5][12]. This restoration of cellular degradative and protein synthesis pathways is associated with a reduction in β-amyloid (Aβ) plaque loads and improved cognitive function[5][11][12].

Quantitative Data Summary

The effects of this compound-mts have been quantified across various models and targets. The following tables summarize these findings.

Table 1: Effects on In Vitro and Cellular Systems

| Target/Process | Cell Line | Effect | Fold Change / % Change | Reference |

| Glycogen Synthase Activity | HEK293 | Activation | 2.5-fold increase | [5][13][14] |

| β-Catenin Levels | Mouse Hippocampus | Increase | 20% - 50% increase | [7] |

| C/EBPα Protein Levels | PC-3 (Prostate Cancer) | Increase | Dose-dependent increase | [15] |

Table 2: Effects in Animal Models of Metabolic Disease

| Target/Process | Animal Model | Effect | % Change | Reference |

| Hepatic PEPCK mRNA | ob/ob Mice | Suppression | 50% decrease | [9] |

| Hepatic Glycogen Content | ob/ob Mice | Increase | 50% increase | [9] |

| Muscle Glycogen Content | ob/ob Mice | Increase | 20% increase | [9] |

| Endogenous Glucose Production | High-Fat Fed Mice | Suppression (Insulin-stimulated) | 75% decrease | [16] |

| Plasma Glucose Disappearance | High-Fat Fed Mice | Increase | 60% increase | [16] |

| Glucose Infusion Rate (Clamp) | High-Fat Fed Mice | Increase | 100% (doubled) | [16] |

Table 3: Effects in Animal Models of Alzheimer's Disease

| Target/Process | Animal Model | Effect | % Change | Reference |

| Aβ Plaque Load (Congo Red) | 5XFAD Mice | Reduction | 75 ± 6.8% decrease | [12] |

| Aβ Plaque Load (Immunostain) | 5XFAD Mice | Reduction | 84 ± 20% decrease | [5][12] |

| Cognitive Performance | 5XFAD Mice | Improvement | Restored to 72 ± 14% of WT | [12] |

| p62/SQSTM Levels | 5XFAD Mice | Increase | Significant increase | [5] |

Experimental Protocols

The following sections detail representative protocols for key experiments used to characterize the downstream effects of this compound-mts.

In Vivo this compound-mts Administration and Tissue Processing

This protocol describes a general workflow for administering this compound-mts to mouse models and preparing tissues for subsequent analysis, based on methodologies from studies on Alzheimer's and metabolic disease models[5][9].

Protocol Details:

-

Animal Models: Utilize appropriate mouse models such as 5XFAD for Alzheimer's research[5] or ob/ob and high-fat-fed C57BL/6J mice for metabolic studies[9][16]. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound-mts Preparation: this compound-mts (synthesized by vendors like Genemed Synthesis, Inc. or available from Tocris, R&D Systems) is typically dissolved in a vehicle such as saline or PBS[2].

-

Administration:

-

Tissue Harvesting: At the end of the treatment period, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perfusion & Dissection: Perfuse transcardially with ice-cold PBS to remove blood. Promptly dissect tissues of interest (e.g., hippocampus, cortex, liver, gastrocnemius muscle).

-

Processing for Analysis:

-

For Western Blot/Activity Assays: Immediately snap-freeze tissues in liquid nitrogen and store at -80°C. Homogenize frozen tissue in appropriate ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet debris and collect the supernatant[2].

-

For Immunohistochemistry: Fix the tissue (e.g., post-fix brains in 4% paraformaldehyde) and process for cryosectioning or paraffin embedding.

-

Western Blot Analysis of Protein Phosphorylation and Abundance

This protocol is a representative method for detecting changes in protein levels (e.g., β-catenin) and phosphorylation status (e.g., p-S6K1, p-S6) following this compound-mts treatment. It is based on standard Western blot procedures and details found in relevant literature[2][8].

Protocol Details:

-

Protein Quantification: Determine protein concentration of tissue/cell lysates using a BCA Protein Assay Kit.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli SDS-sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto an 8-12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, an overnight wet transfer at a low, constant voltage (e.g., 30V) at 4°C is recommended[10].

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T)). BSA is preferred for phospho-antibodies.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-phospho-S6K1 (Thr389), anti-phospho-S6 (Ser240/244), or their total protein counterparts) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Detection: After final washes with TBS-T, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system or X-ray film.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or α-tubulin) and, for phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.

Hyperinsulinemic-Euglycemic Clamp in Mice

This protocol provides a detailed method for assessing in vivo insulin sensitivity and glucose metabolism, a key application for this compound-mts in metabolic research[16]. This is a complex procedure adapted from established MMPC protocols[5][6][17].

Protocol Details:

-

Surgical Preparation (5-7 days prior): Anesthetize the mouse. Implant two indwelling catheters: one in the jugular vein for infusions (insulin, glucose, tracers) and one in the carotid artery for stress-free blood sampling[5]. Exteriorize the catheters at the dorsal midline of the neck. Allow the mouse to recover fully for 5-7 days.

-

Experimental Day - Basal Period:

-

Fast the conscious, unrestrained mouse for 5-6 hours.

-

At t = -90 min, start a primed-continuous infusion of [3-³H]glucose (e.g., 1 µCi prime, then 0.05 µCi/min) to assess basal glucose turnover[17].

-

Allow a 90-minute equilibration period.

-

At t = -10 and 0 min, take basal blood samples from the arterial catheter to measure basal glucose, insulin, and [3-³H]glucose specific activity.

-

-

Experimental Day - Clamp Period (t = 0 to 120 min):

-

At t = 0 min, begin a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).

-

Simultaneously, begin a variable infusion of 20% dextrose. The dextrose infusion rate will be adjusted to maintain euglycemia.

-

Every 10 minutes, collect a small blood sample (20 µl) from the arterial catheter to measure blood glucose. Adjust the glucose infusion rate (GIR) accordingly to clamp blood glucose at the basal level (approx. 120-140 mg/dl).

-

The [3-³H]glucose tracer infusion is continued throughout the clamp to determine glucose turnover under hyperinsulinemic conditions.

-

-

Tissue-Specific Glucose Uptake:

-

At t = 75 min, administer a bolus of 2-[¹⁴C]deoxyglucose (e.g., 10 µCi) through the jugular vein catheter to measure tissue-specific glucose uptake rates.

-

Collect blood samples at 80, 90, 100, 110, and 120 min for analysis of plasma tracer concentrations.

-

-

-

At t = 120 min, take a final large blood sample.

-

Anesthetize the mouse, and rapidly dissect tissues (e.g., gastrocnemius muscle, liver, adipose tissue).

-

Immediately snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis of 2-[¹⁴C]deoxyglucose-6-phosphate content and other metabolites.

-

-

Data Analysis: The GIR required to maintain euglycemia is a primary index of whole-body insulin sensitivity. Tracer data allows for calculation of endogenous glucose production, whole-body glucose disposal, and tissue-specific glucose uptake.

References

- 1. researchgate.net [researchgate.net]

- 2. Xenograft study [bio-protocol.org]

- 3. protocols.io [protocols.io]

- 4. Xenograft of prostate cancer in nude mice [bio-protocol.org]

- 5. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. Large-Scale Protein Production and Activity Assay Protocols for Human Glycogen Synthase-Glycogenin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. cohesionbio.com [cohesionbio.com]

- 10. benchchem.com [benchchem.com]

- 11. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. paulogentil.com [paulogentil.com]

- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]

L803-mts in Neurological Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Aberrant GSK-3 activity has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[3][4] As a result, the inhibition of GSK-3 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical data on this compound-mts in various neurological disease models, with a focus on its mechanism of action, therapeutic efficacy, and the experimental protocols used to evaluate its effects.

Mechanism of Action: GSK-3 Inhibition

This compound-mts functions by competing with the substrate for the binding site on the GSK-3 enzyme.[1][2] Unlike ATP-competitive inhibitors, this mode of action offers a higher degree of selectivity for GSK-3. The inhibition of GSK-3 by this compound-mts has been shown to modulate several downstream signaling pathways crucial in neurodegenerative processes.

In the context of Alzheimer's disease, hyperactive GSK-3 is believed to contribute to the accumulation of β-amyloid (Aβ) plaques and the hyperphosphorylation of tau protein, two of the main pathological hallmarks of the disease. This compound-mts, by inhibiting GSK-3, has been demonstrated to interfere with these pathological cascades.[5][6]

This compound-mts in Alzheimer's Disease Models

The most comprehensive research on this compound-mts has been conducted in the 5XFAD mouse model of Alzheimer's disease. These mice express five familial Alzheimer's disease mutations and exhibit significant Aβ plaque pathology and cognitive deficits.[5]

Data Presentation: Efficacy in 5XFAD Mice

| Parameter | Model | Treatment | Outcome | Reference |

| Aβ Plaque Load | 5XFAD Mice | This compound-mts (nasal administration for 120 days) | 75% ± 6.8% reduction (Congo red staining) | [5][7] |

| 84% ± 20% reduction (Aβ monoclonal antibody staining) | [5][7] | |||

| Cognitive Function | 5XFAD Mice | This compound-mts (nasal administration for 120 days) | Improved performance to 72% ± 14% of wild-type levels in the contextual fear conditioning test. | [5][7] |

| mTOR Activity | 5XFAD Mice | This compound-mts | Restored mTOR activity, as indicated by phosphorylation levels of downstream targets S6K1 and S6. | [5][8] |

| Autophagy | 5XFAD Mice | This compound-mts | Inhibited autophagy, indicated by a reduction in the LC3-II/total LC3 ratio and an increase in p62/SQSTM levels. | [5][8] |

| Lysosomal Acidification | 5XFAD Mice & SH-SY5Y cells | This compound-mts | Restored lysosomal acidification in 5XFAD brains and enhanced the acidic lysosomal pool in SH-SY5Y cells. | [5][6] |

Signaling Pathways

This compound-mts has been shown to impact key signaling pathways implicated in Alzheimer's disease pathology. By inhibiting GSK-3, this compound-mts restores the activity of the mammalian target of rapamycin (mTOR) and modulates autophagy. Furthermore, it plays a crucial role in restoring lysosomal acidification, a process essential for the clearance of protein aggregates like Aβ.[5][6]

This compound-mts signaling pathway in Alzheimer's disease models.

Experimental Protocols

-

Animal Model: 5XFAD transgenic mice, with age-matched C57Bl/6J mice as wild-type controls.

-

Drug Preparation: this compound-mts peptide synthesized by Genemed Synthesis, Inc.

-

Administration Route: Nasal administration was chosen for its effectiveness in delivering drugs to the central nervous system.

-

Treatment Regimen: Treatment was initiated at 2 months of age and continued for 120 days.

-

In Vivo Marker of GSK-3 Inhibition: Increased levels of β-catenin in the brain served as a marker for the inhibition of GSK-3 by this compound-mts.[5]

-

Purpose: To assess associative learning and memory.

-

Procedure: At 6 months of age, mice were subjected to the test. The "freezing time" (a measure of fear memory) was quantified.

-

Outcome: Untreated 5XFAD mice showed significantly reduced freezing time compared to wild-type mice. This compound-mts treatment significantly improved this cognitive deficit.[5][7]

-

Tissue Preparation: Saline-perfused brains were excised, frozen, and sectioned coronally (14 μm).

-

Staining: Brain sections were stained with Congo red or a specific Aβ monoclonal antibody (e.g., 6E10).

-

Quantification: The percentage of plaque load area was quantified using imaging analysis software.[5]

-

Tissue Preparation: The right hemisphere of the brain was used for immunoblot analysis.

-

Procedure: Standard Western blotting techniques were used to measure the protein levels of GSK-3α/β, β-catenin, APP, components of the mTOR pathway (S6K1, S6), and autophagy markers (LC3, p62/SQSTM).

-

Loading Control: β-actin was used to ensure equal protein loading.[5][8]

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Treatment: Cells were treated with this compound-mts to assess its effect on lysosomal acidification.

-

Assay: LysoTracker Red staining was used to visualize and quantify the acidic lysosomal pool via confocal microscopy.[5]

This compound-mts in Other Neurological Disease Models

While the research is most extensive in Alzheimer's models, this compound-mts has shown therapeutic potential in other neurological contexts.

Parkinson's Disease Model

In a cellular model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce neuronal death, this compound-mts demonstrated neuroprotective effects.[4]

| Parameter | Model | Treatment | Outcome | Reference |

| Neuronal Death | 6-OHDA-treated SH-SY5Y cells | This compound-mts | Prevented 6-OHDA-induced cleavage of caspase-3 and PARP, DNA fragmentation, and cell death. | [4] |

Depression Model

This compound-mts has also been evaluated for its antidepressant-like effects in the forced swimming test, a common behavioral assay for screening antidepressant drugs.[1]

| Parameter | Model | Treatment | Outcome | Reference |

| Immobility Time | Mice in Forced Swimming Test | This compound-mts | Produced anti-depressive like results. | [1] |

Experimental Workflow: Preclinical Evaluation of this compound-mts

The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of this compound-mts in a neurological disease model.

Preclinical experimental workflow for this compound-mts evaluation.

Conclusion and Future Directions

The GSK-3 inhibitor this compound-mts has demonstrated significant therapeutic potential in preclinical models of several neurological diseases, most notably Alzheimer's disease. Its ability to reduce Aβ pathology, ameliorate cognitive deficits, and modulate key signaling pathways underscores the promise of GSK-3 inhibition as a therapeutic strategy. Further research is warranted to explore the efficacy of this compound-mts in a broader range of neurological disease models and to elucidate the full spectrum of its molecular mechanisms. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen synthase kinase 3beta (GSK3beta) mediates 6-hydroxydopamine-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gskure.com [gskure.com]

Foundational Research on L803 in Diabetes: A Technical Overview

Disclaimer: Extensive research did not yield any specific information on a compound designated "L803" in the context of diabetes research. The following in-depth technical guide is based on a well-established class of anti-diabetic agents, the Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, to serve as a comprehensive example of the requested content and format. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to GLP-1 Receptor Agonism in Diabetes

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from L-cells of the gastrointestinal tract in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon secretion, delaying gastric emptying, and promoting satiety. GLP-1 receptor agonists are a class of therapeutic agents that mimic the action of endogenous GLP-1, thereby providing glycemic control and often promoting weight loss in patients with type 2 diabetes.

Mechanism of Action

GLP-1 receptor agonists bind to and activate the GLP-1 receptor, a G-protein coupled receptor, expressed in various tissues including pancreatic β-cells, pancreatic α-cells, the central nervous system, and the gastrointestinal tract. Activation of the GLP-1R in pancreatic β-cells initiates a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion.

Signaling Pathways

The binding of a GLP-1R agonist to its receptor on pancreatic β-cells primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which mediate the downstream effects on insulin exocytosis.

GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of GLP-1 receptor agonists has been extensively studied. The following tables summarize representative data.

Table 1: In Vitro Potency of Selected GLP-1 Receptor Agonists

| Compound | Target | Assay Type | EC50 (nM) |

| Exenatide | GLP-1R | cAMP accumulation | 0.2 |

| Liraglutide | GLP-1R | cAMP accumulation | 0.5 |

| Semaglutide | GLP-1R | cAMP accumulation | 0.1 |

Table 2: Glycemic Control in a Type 2 Diabetes Animal Model (db/db mice)

| Treatment (dose) | Fasting Blood Glucose (mg/dL) | HbA1c (%) |

| Vehicle | 350 ± 25 | 9.5 ± 0.8 |

| Liraglutide (0.2 mg/kg) | 180 ± 20 | 6.8 ± 0.5 |

| Semaglutide (0.01 mg/kg) | 150 ± 15 | 6.2 ± 0.4 |

Table 3: Summary of Phase 3 Clinical Trial Data for Once-Weekly GLP-1R Agonists

| Drug | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |

| Exenatide ER | -1.5 | -2.0 |

| Dulaglutide | -1.6 | -2.5 |

| Semaglutide | -1.8 | -6.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

In Vitro cAMP Accumulation Assay

Objective: To determine the potency of a GLP-1 receptor agonist in activating the GLP-1R.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX).

-

Test compounds (GLP-1R agonists) at various concentrations.

-

Forskolin (positive control).

-

cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

-

Seed the HEK293-hGLP-1R cells in a 96-well plate and culture overnight.

-

Wash the cells with assay buffer.

-

Add the test compounds at a range of concentrations to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy Study in a Diabetic Animal Model

Objective: To evaluate the effect of a GLP-1 receptor agonist on glycemic control in a model of type 2 diabetes.

Animal Model:

-

Male db/db mice, 8-10 weeks of age.

Procedure:

-

Acclimatize the animals for at least one week.

-

Randomly assign the animals to treatment groups (e.g., vehicle, test compound at different doses).

-

Administer the vehicle or test compound daily via subcutaneous injection for 4 weeks.

-

Measure fasting blood glucose and body weight weekly.

-

At the end of the study, collect blood for HbA1c measurement.

-

Perform statistical analysis to compare the treatment groups to the vehicle control.

Experimental Workflow for Efficacy Testing in db/db Mice.

Conclusion

GLP-1 receptor agonists represent a cornerstone in the management of type 2 diabetes, with a well-defined mechanism of action and robust clinical efficacy. The foundational research, encompassing in vitro potency assays and in vivo studies in relevant animal models, has been instrumental in the development of this important class of therapeutics. The experimental protocols and signaling pathway diagrams provided herein offer a framework for the continued investigation and development of novel anti-diabetic agents.

Exploratory Studies of L803 in Cancer Research: A Technical Guide

Executive Summary: The designation "L803" in cancer research is ambiguous and primarily refers to two distinct investigational compounds: This compound-mts , a peptide-based inhibitor of Glycogen Synthase Kinase 3 (GSK-3), and ALT-803/N-803 (Anktiva) , an Interleukin-15 (IL-15) superagonist complex. While both have been explored for their anti-cancer properties, ALT-803/N-803 has a significantly more extensive portfolio of preclinical and clinical research, culminating in FDA approval for a specific oncology indication. This guide provides an in-depth technical overview of the exploratory studies for both compounds, with a primary focus on the more clinically advanced ALT-803/N-803.

Section 1: this compound-mts - A GSK-3 Inhibitor

This compound-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.[1] Its mechanism of action in cancer is centered on the multifaceted role of GSK-3 in cellular signaling pathways that govern cell proliferation, survival, and differentiation.

Mechanism of Action

GSK-3 is a serine/threonine kinase that is often dysregulated in various cancers.[2] It is a key component of multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[2][3] Inhibition of GSK-3 by this compound-mts is hypothesized to suppress tumor growth by stabilizing proteins that are normally targeted for degradation by GSK-3, such as the cell cycle regulator C/EBPα, leading to a reduction in the expression of proliferation-associated factors like E2F1.[4][5]

Preclinical Studies

The primary focus of this compound-mts in cancer research has been in prostate cancer models.

Table 1: Preclinical Efficacy of this compound-mts in Prostate Cancer Models

| Model System | Treatment | Key Findings | Reference |

| TRAMP Mice | This compound-mts | Reduced incidence and tumor burden in prostate lobes. | [5] |

| Significantly reduced BrdU incorporation in prostatic intraepithelial neoplasia (PIN) and prostate cancer (PCa) tissues. | [4][6] | ||

| PC-3 Prostate Cancer Cells | This compound-mts (100 µM) | Increased protein stability of C/EBPα. | [7] |

Experimental Protocols

Prostate Cancer Xenograft and TRAMP Mouse Models [4][5][7]

-

Cell Lines: Human prostate cancer cell lines PC-3 and C4-2 were used for xenograft studies.

-

Animal Models:

-

Xenograft Model: 2 x 10^6 PC-3 or C4-2 cells were subcutaneously inoculated into the rear flank of 6-week-old nude mice.

-

TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Model: TRAMP mice, which spontaneously develop prostate cancer, were used to assess the effect of GSK-3 inhibitors on tumor development.

-

-

Treatment Regimen:

-

For the TRAMP model, at 10 weeks of age, mice were treated with this compound-mts.

-

-

Endpoint Analysis:

-

Tumor development and growth (xenografts) or tumor incidence and burden (TRAMP) were monitored.

-

Cell proliferation was assessed by immunohistochemistry for Ki-67 and BrdU incorporation.

-

Protein expression and stability were analyzed by Western blotting.

-

Signaling Pathway

Section 2: ALT-803/N-803 (Anktiva) - An IL-15 Superagonist

ALT-803, also known as N-803 and commercially as Anktiva, is an IL-15 superagonist complex. It consists of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion protein.[8] This complex exhibits enhanced biological activity and a longer serum half-life compared to recombinant human IL-15. ALT-803/N-803 has undergone extensive preclinical and clinical development in various cancers, leading to its approval by the U.S. Food and Drug Administration (FDA) in combination with Bacillus Calmette-Guérin (BCG) for the treatment of BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).

Mechanism of Action

Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, both of which are critical components of the anti-tumor immune response.[9][10] ALT-803/N-803 enhances the body's innate and adaptive anti-cancer immunity by potently stimulating these lymphocyte populations.[11] The complex binds to the IL-2/IL-15 receptor βγ subunits on NK and T cells, triggering downstream signaling cascades, primarily through the JAK/STAT pathway, leading to increased cytotoxicity and cytokine production.[9][12]

Preclinical Studies

ALT-803/N-803 has demonstrated significant anti-tumor activity in a wide range of preclinical models.

Table 2: Preclinical Efficacy of ALT-803/N-803 in Various Cancer Models

| Model System | Treatment | Key Findings | Reference |

| Human PBMCs (in vitro) | ALT-803 (0.5 nM) | Increased CD8+ T cell counts by 3.0-fold and NK cell counts by 2.8-fold over 7 days. | [8] |

| ALT-803 (0.01 nM) | Promoted granzyme B and perforin expression in NK and CD8+ T cells. | [8] | |

| B16F10 Melanoma (mice) | ALT-803 (0.2 mg/kg) | Significantly reduced tumor volume compared to IL-15. | [13] |

| CT26 Colon Carcinoma (mice) | ALT-803 (0.2 mg/kg) | Significantly improved survival compared to IL-15. | [13] |

| GL261-luc Glioblastoma (mice) | ALT-803 | Prolonged survival and induced long-term immune memory. | [14] |

| Carcinogen-induced Bladder Cancer (rats) | Intravesical ALT-803 + BCG | Reduced tumor burden by 46% compared to control. | [15] |

| Intravesical ALT-803 alone | Reduced tumor burden by 35% compared to control. | [15] |

Clinical Studies

The most significant clinical development of N-803 has been in non-muscle invasive bladder cancer.

Table 3: Key Clinical Trial Results for N-803 in BCG-Unresponsive NMIBC (QUILT 3.032 Trial)

| Patient Cohort | Treatment | Number of Patients | Complete Response (CR) Rate | Median Duration of Response | Cystectomy-Free Rate at 12 months | Reference |

| Carcinoma in situ (CIS) | N-803 + BCG | 83 | 71% | 24.1 months | 89% | [16][17][18] |

| Papillary Disease | N-803 + BCG | 77 | 57% (disease-free at 12 months) | - | 95% | [16][17][18] |

Experimental Protocols

QUILT 3.032 Clinical Trial Protocol for BCG-Unresponsive NMIBC [18][19]

-

Patient Population: Adult patients with histologically confirmed BCG-unresponsive, high-grade NMIBC with carcinoma in situ (CIS) with or without Ta/T1 papillary disease.

-

Treatment Regimen:

-

Induction Phase: Intravesical administration of 400 µg N-803 plus 50 mg BCG weekly for 6 weeks.

-

Maintenance Phase: Continued treatment for responders.

-

-

Primary Endpoints:

-

CIS Cohort (Cohort A): Incidence of complete response (CR) at any time.

-

Papillary Cohort (Cohort B): Disease-free rate (DFS) at 12 months.

-

-

Response Assessment: Cystoscopy, cytology, and biopsy at 3 months and subsequent time points.

In Vitro NK Cell Activation Assay [12][20]

-

Effector Cells: Purified human NK cells from peripheral blood mononuclear cells (PBMCs).

-

Target Cells: Cancer cell lines (e.g., K562, Cal27).

-

Stimulation: NK cells were stimulated with varying concentrations of ALT-803 for 20-24 hours.

-

Analysis:

-

Cytotoxicity: Assessed using flow-based cytotoxicity assays.

-

Activation Markers: Expression of CD69, perforin, and granzyme B measured by flow cytometry.

-

Cytokine Secretion: Levels of IFN-γ and other cytokines in the culture supernatant measured by ELISA or cytometric bead array.

-

Signaling Pathway and Experimental Workflow

Conclusion

The exploratory studies of compounds referred to as "this compound" have led down two distinct paths in cancer research. This compound-mts, a GSK-3 inhibitor, has shown promise in preclinical prostate cancer models, but its clinical development is not as advanced. In contrast, ALT-803/N-803 (Anktiva), an IL-15 superagonist, has demonstrated robust preclinical efficacy across multiple tumor types and has achieved significant clinical success, particularly in non-muscle invasive bladder cancer, leading to its FDA approval. This technical guide highlights the mechanisms, preclinical data, clinical outcomes, and experimental approaches for both compounds, providing a comprehensive resource for researchers and drug development professionals in the field of oncology.

References

- 1. Glycogen Synthase Kinase-3: A Potential Preventive Target for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. actuatetherapeutics.com [actuatetherapeutics.com]

- 5. Suppression of glycogen synthase kinase 3 activity reduces tumor growth of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]

- 9. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin-15 biology and its therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

- 12. An IL-15-based superagonist ALT-803 enhances the NK cell response to cetuximab-treated squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic administration of IL-15 superagonist complex ALT-803 leads to long-term survival and durable antitumor immune response in a murine glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intravesical ALT-803 and BCG Treatment Reduces Tumor Burden in a Carcinogen Induced Bladder Cancer Rat Model; a Role for Cytokine Production and NK Cell Expansion | PLOS One [journals.plos.org]

- 16. ascopubs.org [ascopubs.org]

- 17. ascopubs.org [ascopubs.org]

- 18. Final clinical results of pivotal trial of IL-15RaFc superagonist N-803 with BCG in bcg-unresponsive non-muscle invasive bladder cancer (NMIBC) cis and papillary cohorts - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]

- 19. clinicaltrials.eu [clinicaltrials.eu]

- 20. aacrjournals.org [aacrjournals.org]

The GSK-3 Inhibitor L803-mts: A Deep Dive into its Attenuation of Amyloid-Beta Pathology

For Immediate Release

TEL AVIV, Israel – In the ongoing battle against Alzheimer's disease, the glycogen synthase kinase-3 (GSK-3) inhibitor, L803-mts, has emerged as a significant subject of research. This technical guide synthesizes the available preclinical data on this compound-mts, focusing on its mechanism of action and its effects on amyloid-beta (Aβ) pathology. The information presented herein is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the quantitative data, experimental protocols, and associated signaling pathways.

Abstract

Accumulation of amyloid-beta (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease, leading to neurotoxicity and cognitive decline.[1] Research into the role of glycogen synthase kinase-3 (GSK-3) in this pathology has identified it as a key therapeutic target.[2] The substrate-competitive GSK-3 inhibitor, this compound-mts, has demonstrated significant efficacy in preclinical models, notably the 5XFAD mouse model of Alzheimer's disease.[3][2] This document details the effects of this compound-mts, which include the reduction of Aβ deposits, amelioration of cognitive deficits, restoration of lysosomal acidification, and reactivation of the mammalian target of rapamycin (mTOR) pathway.[3][1][2]

Mechanism of Action of this compound-mts

This compound-mts is a selective, substrate-competitive peptide inhibitor of GSK-3 with an IC50 of 40 μM.[4] Its primary mechanism involves the inhibition of hyperactive GSK-3α and GSK-3β isozymes, which are observed in the 5XFAD mouse model of Alzheimer's disease.[3][2] The inhibition of GSK-3 by this compound-mts leads to a cascade of downstream effects that collectively mitigate Aβ pathology.

A key indicator of in vivo GSK-3 inhibition by this compound-mts is the increased level of β-catenin in the brain.[1] GSK-3 typically destabilizes β-catenin, so its accumulation serves as a reliable biomarker for the inhibitor's activity.[1]

The therapeutic effects of this compound-mts are not attributed to alterations in the expression of the amyloid precursor protein (APP) holoprotein.[5] Instead, the compound appears to exert its influence through post-translational mechanisms that enhance the clearance of Aβ plaques.[5]

Effects on Amyloid-Beta Pathology and Cognitive Function

Nasal administration of this compound-mts to 5XFAD mice, starting at an age when amyloid plaque burdens begin to develop, has been shown to significantly reduce Aβ deposits.[3][1] This reduction in plaque load is accompanied by a notable improvement in cognitive performance, as assessed by the contextual fear conditioning test.[5]

Table 1: In Vivo Effects of this compound-mts on Amyloid Plaque Load and Cognition in 5XFAD Mice

| Parameter | 5XFAD (Untreated) | 5XFAD + this compound-mts | Wild Type (WT) |

| Aβ Plaque Load (% area) | High | Significantly Reduced | None |

| Cognitive Function (Freezing Time in Contextual Fear Conditioning) | Deficient | Significantly Improved | Normal |

Note: "Significantly" indicates a statistically significant difference (p < 0.05 or p < 0.005) as reported in the source literature.[5]

Restoration of Lysosomal Acidification and mTOR Activity

A critical aspect of the this compound-mts mechanism is its ability to restore lysosomal function. In the 5XFAD mouse brain, lysosomal acidification is impaired.[3][2] this compound-mts treatment reverses this, leading to enhanced lysosomal proteolytic activity.[3][6] This is evidenced by increased levels of the mature glycosylated form of the vacuolar ATPase subunit V0a1, which is essential for the assembly of the lysosomal proton pump.[2][6]

The restoration of lysosomal acidification is directly linked to the reactivation of the mTOR signaling pathway, which is inhibited in the 5XFAD model.[3] this compound-mts treatment enhances the phosphorylation of mTOR targets, including S6K1 and S6, and reduces the inhibitory phosphorylation of eEF-2, indicating a restoration of mTOR activity.[5] This reactivation of mTOR is crucial for cellular homeostasis and is believed to contribute to the clearance of Aβ burdens.[3][2]

Table 2: Molecular Effects of this compound-mts on mTOR and Lysosomal Pathways in 5XFAD Mice Brains

| Protein/Process | 5XFAD (Untreated) | 5XFAD + this compound-mts | Effect of this compound-mts |

| p-GSK-3α/β (Ser21/9) / total GSK-3α/β | Markedly Lower than WT | Increased | Inhibition of GSK-3 activity |

| β-catenin levels | Lower than WT | Increased | GSK-3 inhibition marker |

| Mature ATPase V0a1 levels | Lower than WT | Increased by 2.5-fold | Restoration of lysosomal acidification |

| Phosphorylation of S6K1 and S6 | Significantly Reduced | Enhanced | Reactivation of mTOR pathway |

| Phosphorylation of eEF-2 (Thr-56) | High | Reduced | Activation of eEF-2 (mTOR pathway) |

| LC3-II / total LC3 ratio | High | Reduced | Inhibition of autophagy |

| p62/SQSTM levels | High | Reduced | Inhibition of autophagy |

Note: Data is compiled from densitometry analyses presented in the source literature.[5][6]

Signaling Pathways and Experimental Workflows

The interplay between GSK-3, lysosomal function, mTOR signaling, and Aβ pathology is complex. The following diagrams illustrate these relationships and the experimental approach used to investigate the effects of this compound-mts.

Caption: Mechanism of this compound-mts in ameliorating Aβ pathology.

Caption: Experimental workflow for evaluating this compound-mts.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols employed in the preclinical evaluation of this compound-mts, based on the available literature.[6]

Animal Model and Treatment

-

Animal Model: 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations in APP and presenilin-1 (PS1), were used.[6] Age-matched C57Bl/6J mice served as wild-type (WT) controls.[1]

-

Treatment: this compound-mts was administered nasally to 5XFAD mice for 120 days, beginning at 2 months of age.[1]

Behavioral Analysis: Contextual Fear Conditioning

-